molecular formula C13H15FN2O6 B14235060 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione CAS No. 294840-26-9

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione

Cat. No.: B14235060
CAS No.: 294840-26-9
M. Wt: 314.27 g/mol
InChI Key: SUPQACSTEIBPPA-LTYKLIDASA-N
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Description

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione: is a synthetic nucleoside analog. It is known for its significant role in the field of oncology, particularly in the treatment of various cancers. This compound is a pyrimidine analog, which means it mimics the structure of pyrimidine nucleosides, essential components of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione involves several steps:

    Starting Material: The synthesis begins with methyl-2-deoxy-D-ribofuranoside.

    Protection and Activation: The hydroxyl groups are protected using p-toluenesulfonyl chloride, followed by hydrolysis with acetic acid and hydrochloric acid to replace the methoxy group with chlorine.

    Condensation: The activated sugar is then condensed with 1-acetoxymercury-5-fluorouracil.

    Deprotection: The final step involves deprotection to yield the desired compound

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology: In biological research, it is used to study the mechanisms of DNA and RNA synthesis and repair. Its incorporation into nucleic acids can help elucidate the roles of specific enzymes and pathways.

Medicine: Medically, this compound is primarily used in oncology. It is effective in treating cancers, particularly those that have metastasized to the liver. It works by inhibiting DNA synthesis, thereby preventing cancer cell proliferation .

Industry: In the pharmaceutical industry, it is used in the formulation of chemotherapeutic agents. Its stability and efficacy make it a valuable component in cancer treatment regimens .

Mechanism of Action

The compound exerts its effects by incorporating into DNA and RNA, leading to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition results in the disruption of DNA replication and repair, ultimately leading to cell death. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

    5-fluorouracil: Another pyrimidine analog used in cancer treatment.

    Cytarabine: A nucleoside analog used in the treatment of leukemia.

    Gemcitabine: A nucleoside analog used in the treatment of various cancers.

Uniqueness: What sets 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione apart is its specific structure, which allows for targeted inhibition of thymidylate synthase. This specificity results in fewer side effects compared to other nucleoside analogs .

Properties

CAS No.

294840-26-9

Molecular Formula

C13H15FN2O6

Molecular Weight

314.27 g/mol

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H15FN2O6/c14-6-4-15(11-3-9(19)10(5-17)22-11)13(21)16(12(6)20)7-1-2-8(7)18/h4,7,9-11,17,19H,1-3,5H2/t7?,9-,10+,11+/m0/s1

InChI Key

SUPQACSTEIBPPA-LTYKLIDASA-N

Isomeric SMILES

C1CC(=O)C1N2C(=O)C(=CN(C2=O)[C@H]3C[C@@H]([C@H](O3)CO)O)F

Canonical SMILES

C1CC(=O)C1N2C(=O)C(=CN(C2=O)C3CC(C(O3)CO)O)F

Origin of Product

United States

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